molecular formula C24H31N3O3 B11511606 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide

2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11511606
M. Wt: 409.5 g/mol
InChI Key: VWPFFKCOOIURPV-UHFFFAOYSA-N
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Description

2-(4-tert-Butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound characterized by the presence of both benzamido and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The resulting 4-tert-butylbenzoyl chloride is then reacted with 2-(morpholin-4-yl)ethylamine in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound is investigated for its potential use as a stabilizer in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The morpholine ring is particularly important for its ability to form hydrogen bonds and interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenyl)-1-morpholin-4-yl-ethanethione
  • [(4-tert-butylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine

Uniqueness

2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to its dual functional groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in drug design and materials science, where specific interactions with biological targets or material properties are desired.

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C24H31N3O3/c1-24(2,3)19-10-8-18(9-11-19)22(28)26-21-7-5-4-6-20(21)23(29)25-12-13-27-14-16-30-17-15-27/h4-11H,12-17H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

VWPFFKCOOIURPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3

Origin of Product

United States

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